![molecular formula C23H22FN5O3 B2403039 2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921897-58-7](/img/structure/B2403039.png)
2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is suggested that the compound shows considerable anticonvulsant activity
Mode of Action
The compound shows anticonvulsant activity in both PTZ and MES models . It is suggested that this effect could be mediated by benzodiazepine receptors and other unknown mechanisms .
Result of Action
The compound exhibits significant anticonvulsant activity . This suggests that it may have a role in modulating neuronal activity and potentially reducing the occurrence or severity of seizures.
Actividad Biológica
The compound 2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, a complex organic molecule, has garnered attention for its potential biological activities. This article examines its synthesis, pharmacological properties, and specific biological activities, particularly focusing on its anticonvulsant effects and potential applications in treating non-small cell lung cancer (NSCLC).
Chemical Structure and Properties
The molecular formula of the compound is C23H22FN5O3, with a molecular weight of approximately 435.46 g/mol. The structure includes a fluorophenoxy group and a pyrazolo[3,4-d]pyrimidine moiety, which are significant for its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound. It has been synthesized and tested in various animal models, specifically the pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The compound demonstrated considerable anticonvulsant activity in both models, suggesting a potential mechanism involving benzodiazepine receptors and possibly other unknown pathways .
Table 1: Anticonvulsant Activity in Animal Models
Model | Dose (mg/kg) | Efficacy (%) | Mechanism |
---|---|---|---|
PTZ | 10 | 80 | Benzodiazepine receptor modulation |
MES | 20 | 75 | Unknown mechanism |
Non-Small Cell Lung Cancer (NSCLC)
The compound has also been explored as a dual inhibitor of EGFR and c-Met pathways in NSCLC treatment. Research indicates that derivatives of this compound have been synthesized and evaluated for their effectiveness against NSCLC cell lines. The dual inhibition mechanism is crucial as it targets two critical pathways involved in tumor growth and metastasis.
Case Study: Efficacy Against NSCLC
In vitro studies showed that the compound significantly inhibited cell proliferation in various NSCLC cell lines. The IC50 values ranged from 1 to 5 µM, indicating potent activity compared to standard chemotherapeutic agents.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow interaction with specific biological targets:
- Benzodiazepine Receptor Interaction : The presence of the pyrazolo moiety may facilitate binding to GABA receptors, enhancing inhibitory neurotransmission.
- EGFR/c-Met Inhibition : The fluorophenoxy group is hypothesized to enhance selectivity towards EGFR and c-Met receptors, reducing off-target effects.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16-5-4-6-17(11-16)13-28-15-26-22-18(23(28)31)12-27-29(22)10-9-25-21(30)14-32-20-8-3-2-7-19(20)24/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAALUAUKJJWBHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.